(3R)-N-Propyl-3-piperidinecarboxamide HCl

描述

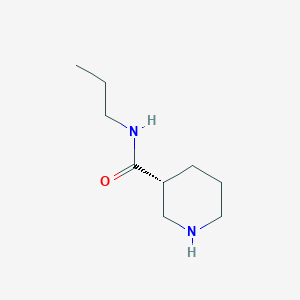

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(3R)-N-propylpiperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-2-5-11-9(12)8-4-3-6-10-7-8/h8,10H,2-7H2,1H3,(H,11,12)/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGGOHJGXWYGROI-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1CCCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCNC(=O)[C@@H]1CCCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201286152 | |

| Record name | (3R)-N-Propyl-3-piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201286152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881546-37-8 | |

| Record name | (3R)-N-Propyl-3-piperidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=881546-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-N-Propyl-3-piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201286152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations for 3r N Propyl 3 Piperidinecarboxamide Hcl

Stereoselective Synthesis of the (3R)-Piperidine Moiety

The cornerstone of synthesizing (3R)-N-Propyl-3-piperidinecarboxamide HCl is the establishment of the stereocenter at the C-3 position of the piperidine (B6355638) ring. The piperidine scaffold is a ubiquitous motif in pharmaceuticals, driving significant research into methods for its enantioselective synthesis. nih.govacs.orgmdpi.com

Enantioselective Catalysis Approaches

Modern synthetic chemistry offers powerful tools to construct chiral molecules with high enantiomeric purity, bypassing the need for classical resolution. For 3-substituted piperidines, catalytic asymmetric synthesis is a highly sought-after strategy.

A prominent approach involves the asymmetric functionalization of pyridine (B92270) precursors. acs.org A three-step process can be employed, which includes:

Partial reduction of pyridine.

Rhodium-catalyzed asymmetric carbometalation.

A final reduction step to yield the saturated piperidine ring. nih.govnih.govacs.org

A key reaction in this sequence is the Rh-catalyzed asymmetric reductive Heck reaction. nih.gov This method couples aryl, heteroaryl, or vinyl boronic acids with a dihydropyridine (B1217469) intermediate, such as phenyl pyridine-1(2H)-carboxylate, to create 3-substituted tetrahydropyridines. organic-chemistry.org This reaction demonstrates high yields and excellent enantioselectivity across a wide range of functional groups. nih.gov The use of chiral phosphine (B1218219) ligands, like (S)-Segphos, in conjunction with a rhodium catalyst is crucial for inducing the high degree of stereoselectivity. organic-chemistry.org Subsequent reduction of the tetrahydropyridine (B1245486) product affords the desired enantioenriched 3-substituted piperidine. organic-chemistry.org

Other catalytic methods, such as the hydrogenation of substituted pyridines using metal catalysts or organocatalysis, are also gaining traction as effective strategies for piperidine synthesis. mdpi.com

Chiral Resolution Techniques for Piperidine Intermediates

Classical resolution remains a viable and important method for obtaining enantiomerically pure intermediates. This technique involves the separation of a racemic mixture of a chiral piperidine precursor, typically a carboxylic acid or an amine.

For a racemic piperidine derivative, resolution can be achieved by reacting it with a chiral resolving agent to form a pair of diastereomeric salts. google.com For instance, a racemic intermediate like 3-piperidinecarboxylic acid can be treated with a chiral acid or base. google.com The resulting diastereomeric salts often exhibit different physical properties, most notably solubility in a given solvent system. This difference allows for their separation by fractional crystallization. Once a single diastereomer is isolated, the resolving agent is removed, yielding the enantiomerically pure piperidine intermediate. This method has been widely used for producing compounds like (3R)-3-(tert-butoxycarbonylamino)-piperidine, a key building block for various pharmaceuticals. google.com

Amide Coupling Strategies for Carboxamide Formation

The formation of the amide bond between the (3R)-piperidine-3-carboxylic acid moiety and propylamine (B44156) is a critical step in the synthesis of the target molecule. Amide bond formation is one of the most frequently employed reactions in pharmaceutical synthesis. researchgate.netluxembourg-bio.com The direct condensation of a carboxylic acid and an amine is generally unfavorable and requires activation of the carboxylic acid. luxembourg-bio.com

This activation is typically achieved in situ using a "coupling reagent." researchgate.netluxembourg-bio.com The process involves the conversion of the carboxylic acid's hydroxyl group into a better leaving group, creating a reactive acylating intermediate that readily reacts with the amine. researchgate.net A variety of coupling reagents are available, each with specific advantages regarding reactivity, suppression of side reactions like racemization, and ease of purification.

Common classes of coupling reagents include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. peptide.com To minimize racemization, especially in peptide synthesis, an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) is often included. peptide.com

Phosphonium Salts: Reagents like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are known for their high efficiency. luxembourg-bio.com

Uronium/Aminium Salts: Reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) are highly effective, reacting quickly with minimal epimerization. peptide.com

The choice of solvent and base is also critical. A combination of N,N-Diisopropylethylamine (DIPEA) and dimethylformamide (DMF) is often used to enhance reaction efficiency and yield. researchgate.net

Interactive Table: Comparison of Common Amide Coupling Reagents

| Reagent Class | Example(s) | Key Features | Byproduct Characteristics |

|---|---|---|---|

| Carbodiimides | DCC, EDC | Widely used, cost-effective. Additives (e.g., HOBt) often required to suppress racemization. | DCC forms an insoluble urea (B33335) byproduct; EDC forms a water-soluble urea byproduct. peptide.com |

| Phosphonium Salts | PyBOP, PyAOP | High reactivity, effective for hindered couplings. luxembourg-bio.com PyAOP is particularly useful for coupling N-methylated amino acids. peptide.com | Byproducts are generally soluble and removed during workup. |

| Uronium/Aminium Salts | HBTU, HATU | Very fast reaction rates, low racemization. peptide.com HATU is considered more reactive than HBTU. | Byproducts are generally soluble and removed during workup. |

Derivatization and Functionalization of the Piperidine Ring and Nitrogen Atom

Further modification of the (3R)-N-Propyl-3-piperidinecarboxamide scaffold can lead to analogues with different properties. Research into the functionalization of saturated heterocycles like piperidine is an active area. researchgate.net

Direct C-H functionalization has emerged as a powerful strategy. nih.gov By selecting the appropriate dirhodium catalyst and nitrogen-protecting group, it is possible to achieve site-selective functionalization at the C2, C3, or C4 positions of the piperidine ring. nih.govnih.gov For instance, rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes can introduce new substituents. nih.gov While the C3 position is electronically deactivated towards certain reactions due to the inductive effect of the nitrogen, indirect methods can be used. nih.gov One such method involves the asymmetric cyclopropanation of a tetrahydropyridine precursor, followed by a reductive, stereoselective ring-opening to install a substituent at the C3 position. nih.gov

The nitrogen atom of the piperidine ring can also be functionalized. For example, in a study on piperidine carboxamide derivatives, the nitrogen was functionalized with various sulfonyl chlorides. researchgate.net

Advanced Synthetic Techniques for Piperidinecarboxamide Analogues

The pursuit of efficiency and novelty in synthesis has led to the development of advanced techniques that streamline the construction of complex molecules like piperidinecarboxamide analogues. adelaide.edu.au These methods often focus on minimizing step counts and maximizing atom economy.

One-Pot Processes: Combining multiple reaction steps into a single operation without isolating intermediates can significantly improve efficiency. mdpi.com

Multicomponent Reactions: A powerful strategy where three or more reactants combine in a single reaction to form a product that incorporates portions of all reactants. An organophosphorus-catalyzed three-component condensation of an amine, a carboxylic acid, and a pyridine N-oxide has been reported to generate 2-amidopyridines in a tandem cascade. nih.gov Such a strategy could be adapted for the modular synthesis of complex piperidinecarboxamide libraries.

Cycloaddition Reactions: Formal [3+3] cycloaddition reactions have been described for the synthesis of 3-aryl-N-n-propyl-piperidines, demonstrating an alternative approach to constructing the core ring structure. researchgate.net

These advanced methods are crucial for rapidly generating libraries of analogues for further research and development.

Analytical Characterization in Synthetic Research

The unambiguous identification and characterization of the synthesized this compound and its intermediates are essential. A suite of analytical techniques is employed to confirm the structure, purity, and stereochemistry of the compound. nih.gov

Interactive Table: Analytical Techniques for Compound Characterization

| Technique | Information Provided |

|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure, including the connectivity of atoms (¹H, ¹³C NMR) and stereochemical relationships (NOE experiments). Quantitative NMR (qNMR) can be used to determine the purity of the sample. nih.gov |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides structural information through fragmentation patterns. High-resolution MS (e.g., QTOF-MS, Orbitrap-MS) provides highly accurate mass measurements, allowing for the determination of the elemental formula. nih.gov |

| Chromatography (HPLC, GC) | Separates the target compound from impurities, starting materials, and byproducts, allowing for the assessment of purity. Chiral HPLC is essential for determining the enantiomeric excess (e.e.) of the final product. |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identifies the presence of specific functional groups in the molecule (e.g., C=O stretch of the amide, N-H stretch). nih.gov |

| Elemental Analysis | Determines the percentage composition of elements (C, H, N, O, Cl) in the compound, which is used to confirm the empirical formula. |

These analytical methods, used in combination, provide a comprehensive characterization of the synthetic product, ensuring its identity and quality.

Spectroscopic Analysis (e.g., NMR, IR, MS)

Spectroscopic analysis provides fundamental insights into the molecular structure and functional groups present in this compound. While specific experimental data for this exact molecule is not publicly available, we can predict the expected spectral characteristics based on data from closely related compounds such as N-alkyl piperidines and other piperidine-3-carboxamide derivatives. rsc.orgnih.govrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various protons in the molecule. The piperidine ring protons would likely appear as a series of complex multiplets in the range of δ 1.5-3.5 ppm. The N-H proton of the amide would present as a broad singlet, and the protons of the N-propyl group would show characteristic triplet and sextet patterns. The presence of the hydrochloride salt would likely lead to a downfield shift of the protons adjacent to the nitrogen atoms.

¹³C NMR: The carbon NMR spectrum provides information on the number and electronic environment of the carbon atoms. The carbonyl carbon of the amide group is expected to be the most downfield signal, typically in the range of δ 170-175 ppm. The carbons of the piperidine ring would appear in the aliphatic region (δ 20-60 ppm), with their exact shifts influenced by the stereochemistry and the presence of the N-propyl substituent. The carbons of the propyl group would also resonate in the aliphatic region.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| C=O | - | ~173 |

| Piperidine C3 | ~2.5 | ~45 |

| Piperidine C2, C6 | ~2.8 - 3.2 | ~48-55 |

| Piperidine C4, C5 | ~1.6 - 1.9 | ~24-28 |

| N-CH₂ (propyl) | ~3.1 (triplet) | ~42 |

| CH₂ (propyl) | ~1.5 (sextet) | ~23 |

| CH₃ (propyl) | ~0.9 (triplet) | ~11 |

| Amide N-H | ~7.5 (broad singlet) | - |

| Piperidine N-H⁺ | ~9.0 (broad singlet) | - |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound would be expected to show several key absorption bands. A strong, sharp absorption between 1630 and 1680 cm⁻¹ would correspond to the C=O stretching vibration of the secondary amide. The N-H stretching vibration of the amide would likely appear as a broad band in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the aliphatic piperidine and propyl groups would be observed between 2850 and 3000 cm⁻¹. udel.edulibretexts.org Additionally, the presence of the hydrochloride salt would result in a broad absorption band for the N-H⁺ stretch of the piperidinium (B107235) ion, typically in the 2400-2700 cm⁻¹ range.

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. In the mass spectrum of this compound, the molecular ion peak [M+H]⁺ would be expected. Common fragmentation patterns for piperidine derivatives often involve the cleavage of the ring or the loss of substituents. For this compound, fragmentation could occur via the loss of the propyl group or cleavage of the amide bond. nih.gov

Chiral Chromatography for Enantiomeric Purity Assessment

Since this compound is a chiral compound, it is essential to determine its enantiomeric purity. Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

The separation of enantiomers on a chiral stationary phase (CSP) is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. For piperidine derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. rsc.org

In a typical method, a solution of the compound is injected onto a chiral HPLC column, and the enantiomers are separated using an appropriate mobile phase, which often consists of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol. The separated enantiomers are then detected by a UV detector. The relative peak areas of the two enantiomers are used to calculate the enantiomeric excess (e.e.) of the sample. For some piperidine derivatives that lack a strong chromophore, pre-column derivatization with a UV-active agent may be necessary to enhance detection. rsc.org

Interactive Data Table: Representative Chiral HPLC Method for Piperidine Derivatives

| Parameter | Condition |

| Column | Chiralpak AD-H (or similar polysaccharide-based CSP) |

| Mobile Phase | n-Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Expected Outcome | Baseline separation of the (R) and (S) enantiomers |

X-ray Crystallography for Absolute Stereochemistry Determination

While spectroscopic and chromatographic methods can confirm the structure and purity of this compound, X-ray crystallography provides the unambiguous determination of its absolute stereochemistry. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

The diffraction data allows for the calculation of the electron density distribution within the crystal, which in turn reveals the precise three-dimensional arrangement of the atoms. For a chiral molecule, this analysis can definitively establish the (R) or (S) configuration at the stereocenter. The piperidine ring in such structures typically adopts a chair conformation to minimize steric strain. rsc.orgnih.gov The crystal structure would also reveal details about intermolecular interactions, such as hydrogen bonding, which can influence the physical properties of the compound.

Structure Activity Relationship Sar Studies of 3r N Propyl 3 Piperidinecarboxamide Hcl Analogues

Influence of Substituent Variations on the Piperidine (B6355638) Ring System on Biological Activity

The piperidine ring is a fundamental component of numerous biologically active compounds, and its substitution pattern significantly dictates the pharmacological profile of the molecule. In the context of piperidinecarboxamide analogues, modifications to this heterocyclic system have been shown to have a profound impact on activity.

Studies on related piperidine-3-carboxamide derivatives have demonstrated that the nature and position of substituents on the piperidine ring are crucial for biological effects. For instance, in a series of piperidine-3-carboxamide derivatives designed as cathepsin K inhibitors, substitutions at the 4-position of the piperidine ring were found to be particularly influential. The introduction of a 4-chloro substituent resulted in a notable enhancement of inhibitory activity compared to analogues with chloro groups at the 2- or 3-positions. mdpi.com This suggests that the 4-position of the piperidine ring may be involved in key interactions within the binding site of the target enzyme, potentially through hydrophobic interactions. mdpi.com

| Piperidine Ring Substituent | Relative Biological Activity | Reference |

| Unsubstituted | Baseline | |

| 4-chloro | Increased | mdpi.com |

| 2-chloro | Decreased | mdpi.com |

| 3-chloro | Decreased | mdpi.com |

This table is illustrative and based on findings from related piperidine-3-carboxamide series.

Role of the N-Propyl Chain in Ligand-Target Interactions

The N-alkyl substituent of the piperidine ring plays a significant role in defining the potency and selectivity of piperidinecarboxamide analogues. The N-propyl group in (3R)-N-Propyl-3-piperidinecarboxamide HCl is a key feature that contributes to the ligand's interaction with its biological target.

In studies of related N-substituted piperidine derivatives, the length and nature of the N-alkyl chain have been shown to be critical for optimal activity. For instance, in a series of N-substituted piperidine-3-carbohydrazide-hydrazones, variations in the N-substituent from phenylethyl to phenylpropyl and phenylbutyl led to significant differences in their inhibitory activities against cholinesterases. nih.gov This highlights the importance of the N-substituent in probing the binding pocket of the target.

The N-propyl chain can engage in hydrophobic interactions within a specific sub-pocket of the binding site. The optimal length of this chain suggests a defined space within the receptor or enzyme that can accommodate an alkyl group of this size. Shorter or longer chains may lead to a loss of potency due to suboptimal van der Waals contacts or steric clashes.

| N-Alkyl Chain | Effect on Activity | Reference |

| N-Methyl | Varies with target | nih.gov |

| N-Ethyl | Varies with target | |

| N-Propyl | Often optimal for specific targets | |

| N-Butyl | May decrease activity | nih.gov |

| N-Phenylethyl | Active in specific series | nih.gov |

| N-Phenylpropyl | Active in specific series | nih.gov |

This table illustrates the general importance of the N-alkyl chain length based on studies of various N-substituted piperidine derivatives.

Stereochemical Effects on Pharmacological Potency and Selectivity

Stereochemistry is a critical determinant of pharmacological activity, as biological macromolecules are chiral environments. The (3R) configuration of the stereocenter at the 3-position of the piperidine ring in this compound is likely essential for its specific biological effects.

It is well-established in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different potencies, efficacies, and even different pharmacological profiles. For example, studies on diastereomers of 3-substituted-4-phenylpiperidine derivatives have shown that the stereochemistry at the 3-position has a profound impact on analgesic potency. nih.gov Similarly, the absolute configuration of other substituted piperidines has been demonstrated to be crucial for their interaction with opioid receptors, with one enantiomer often being significantly more potent than the other. nih.gov

The specific (3R) configuration dictates the spatial orientation of the N-propylcarboxamide substituent, which in turn determines how the molecule fits into its binding site. The alternative (3S) enantiomer would present this group in a different orientation, which could lead to a loss of key interactions or the introduction of steric hindrance, resulting in reduced or abolished activity.

| Stereoisomer | Expected Pharmacological Potency | Reference |

| (3R)-N-Propyl-3-piperidinecarboxamide | Active | |

| (3S)-N-Propyl-3-piperidinecarboxamide | Likely less active or inactive | nih.govnih.gov |

| Racemic Mixture | Intermediate activity |

This table is based on the general principle of stereoselectivity in drug action and findings from related chiral piperidine derivatives.

Analysis of Key Pharmacophoric Features within the Piperidinecarboxamide Class

A pharmacophore model for the piperidinecarboxamide class of compounds helps to define the essential structural features required for biological activity. These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and the spatial arrangement of these elements.

Based on the structure of this compound, several key pharmacophoric features can be identified:

A Hydrogen Bond Acceptor: The carbonyl oxygen of the carboxamide group can act as a hydrogen bond acceptor.

A Hydrogen Bond Donor: The N-H of the carboxamide group and the protonated piperidine nitrogen can serve as hydrogen bond donors.

A Hydrophobic Region: The N-propyl chain provides a hydrophobic moiety that can interact with a corresponding hydrophobic pocket in the target protein.

A Positively Ionizable Feature: The piperidine nitrogen, which is protonated at physiological pH, provides a positive charge that can engage in ionic interactions or hydrogen bonding.

The relative spatial arrangement of these features, dictated by the piperidine ring scaffold and the (3R) stereochemistry, is crucial for molecular recognition and binding affinity. Pharmacophore models for other classes of piperidine derivatives have similarly highlighted the importance of a basic nitrogen center and hydrophobic domains for potent biological activity. nih.gov

| Pharmacophoric Feature | Structural Element | Potential Interaction | Reference |

| Hydrogen Bond Acceptor | Carbonyl Oxygen (C=O) | Hydrogen bonding with receptor | nih.gov |

| Hydrogen Bond Donor | Amide N-H, Piperidine N-H+ | Hydrogen bonding with receptor | nih.gov |

| Hydrophobic Group | N-Propyl Chain | Van der Waals/hydrophobic interactions | nih.gov |

| Positive Ionizable Center | Protonated Piperidine Nitrogen | Ionic interaction, hydrogen bonding | nih.gov |

Preclinical Mechanistic Pharmacology of 3r N Propyl 3 Piperidinecarboxamide Hcl and Derivatives

In Vitro Receptor Binding and Functional Assays for Target Identification

The initial stages of drug discovery often involve broad screening of a compound against a panel of biological targets to identify its primary mechanism of action and potential off-target effects. For piperidine (B6355638) derivatives, this typically includes assessing their affinity for G protein-coupled receptors (GPCRs), their ability to inhibit key enzymes, and their interaction with monoamine transporters.

G protein-coupled receptors are a large family of transmembrane receptors involved in a multitude of physiological processes, making them common targets for therapeutic agents. nih.gov

Lysophosphatidic Acid Receptor 1 (LPAR1): Lysophosphatidic acid (LPA) signaling through its receptors, particularly LPAR1, is implicated in various pathological conditions, including fibrosis. nih.gov Consequently, LPAR1 has emerged as a significant target for drug development. patsnap.com Several LPAR1 antagonists incorporating a piperidine scaffold have been identified. For instance, a novel, potent, and selective LPAR1 antagonist, 4-(4-(2-Isopropylphenyl)-4-((2-methoxy-4-methylphenyl)carbamoyl)piperidin-1-yl)-4-oxobutanoic acid, was discovered through a high-throughput screening campaign and demonstrated oral activity in preclinical models. acs.orgmedchemexpress.com Another example is the compound AM095, a selective LPAR1 antagonist with IC50 values of 0.025 µM and 0.023 µM for human and mouse LPAR1, respectively. medchemexpress.com While these findings highlight the potential for piperidine-containing molecules to act as LPAR1 antagonists, specific binding or functional assay data for (3R)-N-Propyl-3-piperidinecarboxamide HCl at LPAR1 are not publicly available.

Opioid Receptors: The piperidine ring is a core structural element in many opioid receptor ligands, including the potent analgesic fentanyl and its derivatives. painphysicianjournal.comwikipedia.orgdrugbank.com The affinity of these compounds for opioid receptors, particularly the mu-opioid receptor (MOR), is influenced by the substituents on the piperidine ring. nih.govplos.org For example, the N-phenethyl group of fentanyl is crucial for its high affinity. nih.gov While a wide range of piperidine derivatives have been synthesized and evaluated for their opioid receptor binding affinities, specific data for this compound is not currently reported in the scientific literature. nih.govacs.orgresearchgate.netnih.govndafp.org

Table 1: LPAR1 Antagonists with Piperidine Scaffolds

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| 4-(4-(2-Isopropylphenyl)-4-((2-methoxy-4-methylphenyl)carbamoyl)piperidin-1-yl)-4-oxobutanoic acid | LPAR1 | 0.0033 | medchemexpress.com |

| AM095 | human LPAR1 | 0.025 | medchemexpress.com |

| AM095 | mouse LPAR1 | 0.023 | medchemexpress.com |

| H2L 5765834 | LPA1 | 0.094 | medchemexpress.com |

| ONO-9780307 | LPA1 | 0.0027 | medchemexpress.com |

| ONO-0300302 | LPA1 | 0.086 | medchemexpress.com |

Papain-like Proteases: Papain-like proteases (PLpro) are crucial enzymes for the replication of coronaviruses, making them attractive targets for antiviral drug development. nih.govnih.gov Several studies have reported the discovery of small molecule inhibitors of SARS-CoV-2 PLpro, some of which contain a piperidine carboxamide scaffold. researchgate.netnih.govnih.govmdpi.comresearchgate.net For instance, a class of potent, reversible, and non-covalent SARS-CoV-1 PLpro inhibitors containing piperidine carboxamide derivatives has been described, with representative compounds showing IC50 values in the sub-micromolar range. nih.gov However, specific inhibitory activity of this compound against papain-like proteases has not been documented.

Phosphoinositide 3-kinase δ (PI3Kδ): PI3Kδ is a key enzyme in B-cell signaling, and its inhibition has shown clinical benefits in certain B-cell malignancies. nih.gov Research has led to the development of novel quinazoline-based PI3Kδ inhibitors that incorporate a piperidineamino group at the 4-position. nih.gov These compounds have demonstrated high potency and selectivity for PI3Kδ, with IC50 values in the low nanomolar range, comparable to the approved drug idelalisib. nih.gov While this indicates that the piperidine moiety is compatible with PI3Kδ inhibition, there is no specific data available for this compound.

Table 2: PI3Kδ Inhibitors with Piperidineamino Scaffolds

| Compound | Target | IC50 (nM) | Reference |

|---|---|---|---|

| Compound 12d | PI3Kδ | 4.5 | nih.gov |

| Compound 14b | PI3Kδ | 3.0 | nih.gov |

| Compound 14c | PI3Kδ | 3.9 | nih.gov |

| Idelalisib | PI3Kδ | 2.7 | nih.gov |

Monoamine transporters (MATs) regulate the synaptic concentrations of key neurotransmitters and are the targets of many psychoactive drugs. wikipedia.orgnih.govwikipedia.org The piperidine scaffold is found in various compounds that interact with MATs. nih.govnih.govmdpi.comnih.gov

Dopamine (B1211576) Transporter (DAT): Studies on N-n-propyl-substituted 3-(dimethylphenyl)piperidines have shown high affinity and selectivity for the D4-dopaminergic receptor subtype. nih.gov While phencyclidine (PCP), a phenylcyclohexyl piperidine derivative, has a low affinity for the human dopamine transporter, it is thought to inhibit dopamine reuptake through allosteric sites. wikipedia.org

Serotonin (B10506) Transporter (SERT): Research into piperidine derivatives has identified compounds with significant affinity for the serotonin transporter. nih.gov

Norepinephrine (B1679862) Transporter (NET): The norepinephrine transporter is a target for drugs used to treat conditions like depression and ADHD. nih.gov

While the piperidine core is present in many monoamine transporter ligands, specific binding data for this compound at the dopamine, serotonin, or norepinephrine transporters are not available in the current literature.

Computational Chemistry and Molecular Modeling for Research on 3r N Propyl 3 Piperidinecarboxamide Hcl

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. For (3R)-N-Propyl-3-piperidinecarboxamide HCl, DFT calculations can provide valuable information about its molecular geometry, electronic stability, and chemical reactivity. These calculations are typically performed using a functional like B3LYP with a suitable basis set, such as 6-311++G(d,p), often incorporating solvent effects to mimic physiological conditions. researchgate.netmdpi.com

Key parameters derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller energy gap suggests higher reactivity. Furthermore, DFT can be used to calculate various global reactivity descriptors, such as chemical hardness (η), electronic chemical potential (µ), and the electrophilicity index (ω), which help in understanding the molecule's reactive nature. mdpi.com

Molecular Electrostatic Potential (MESP) maps are another important output of DFT calculations. These maps visualize the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. mdpi.com For this compound, the MESP would likely show a negative potential around the carbonyl oxygen of the carboxamide group, indicating a site susceptible to electrophilic attack, and a positive potential around the amide and piperidine (B6355638) hydrogens, highlighting regions for nucleophilic interaction. mdpi.com This information is vital for predicting non-covalent interactions, such as hydrogen bonds, with a receptor active site.

Table 1: Representative DFT-Calculated Electronic Properties This table presents theoretical data based on typical values for similar piperidine derivatives as specific experimental or calculated values for this compound are not publicly available.

| Parameter | Representative Value | Unit | Significance |

| HOMO Energy | -6.5 | eV | Electron-donating ability |

| LUMO Energy | -0.5 | eV | Electron-accepting ability |

| HOMO-LUMO Gap | 6.0 | eV | Chemical reactivity and stability |

| Chemical Hardness (η) | 3.0 | eV | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 2.1 | eV | Propensity to accept electrons |

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site. researchgate.netnih.gov This method is instrumental in identifying potential biological targets for this compound and understanding the specific interactions that stabilize the ligand-receptor complex. Piperidine derivatives are known to interact with a wide range of receptors, including anaplastic lymphoma kinase (ALK), arabjchem.orgresearchgate.net sigma receptors (S1R and S2R), acs.orgrsc.org and various neurotransmitter receptors like the GABAA receptor. sci-hub.sesci-hub.se

The docking process involves preparing the 3D structures of both the ligand and the target protein. The protonation state of the ligand, particularly the piperidine nitrogen, is crucial and is typically set for a physiological pH of 7.4. sci-hub.se Docking algorithms then explore various possible conformations and orientations of the ligand within the binding pocket, scoring them based on a force field that estimates binding affinity.

For this compound, key interactions would likely involve:

Hydrogen Bonds: The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O). The protonated piperidine nitrogen can also form a strong hydrogen bond with an acidic residue like aspartate or glutamate (B1630785) in the receptor. nih.gov

Hydrophobic Interactions: The propyl group and the aliphatic piperidine ring can engage in van der Waals interactions with nonpolar residues in the binding pocket. researchgate.net

Cation-π Interactions: The positively charged piperidine nitrogen can form favorable interactions with the aromatic rings of residues such as tyrosine, tryptophan, or phenylalanine. nih.gov

The results of docking simulations are typically visualized as contour maps and 2D/3D interaction diagrams, which provide a clear picture of the binding mode and the key residues involved. arabjchem.org

Table 2: Predicted Ligand-Receptor Interactions from a Hypothetical Docking Study This table illustrates potential interactions based on studies of similar piperidine carboxamides with protein targets.

| Interaction Type | Ligand Group | Potential Receptor Residue |

| Hydrogen Bond (Donor) | Piperidine N-H (protonated) | Asp, Glu |

| Hydrogen Bond (Donor) | Amide N-H | Asp, Gln, Ser |

| Hydrogen Bond (Acceptor) | Carboxamide C=O | Tyr, Ser, Asn |

| Hydrophobic | Propyl Chain | Leu, Val, Ile |

| Hydrophobic | Piperidine Ring | Ala, Met, Phe |

| Cation-π | Piperidine Ring (protonated) | Trp, Tyr, Phe |

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov MD simulations are used to study the conformational flexibility of this compound, the stability of its complex with a receptor, and the kinetics of the binding and unbinding processes. researchgate.netelifesciences.org

Conformational Analysis: The piperidine ring primarily exists in a chair conformation. However, depending on the substituents, it can also adopt twist-boat conformations, which may be stabilized by interactions within a protein binding site. nih.gov MD simulations can explore the conformational landscape of the molecule, revealing the relative energies and populations of different conformers in solution or when bound to a receptor. nih.gov Analysis of parameters like the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the simulation time indicates the stability of the binding pose. nih.gov The Root Mean Square Fluctuation (RMSF) of individual residues can highlight flexible regions of the protein that are important for ligand binding. nih.gov

Binding Kinetics: Advanced MD techniques, such as steered MD or metadynamics, can be used to simulate the entire process of a ligand unbinding from its receptor. unibo.itnih.gov These simulations provide insights into the dissociation pathway and can be used to calculate the residence time and the off-rate (k_off) of the ligand, which are increasingly recognized as critical parameters for drug efficacy. nih.gov By analyzing the interactions that are formed and broken during the unbinding process, researchers can identify key residues that control the ligand's residence time. elifesciences.org

Table 3: Representative Data from a Molecular Dynamics Simulation This table shows example data to illustrate the output of an MD simulation for a ligand-protein complex.

| Metric | Component | Representative Value | Significance |

| RMSD | Protein Backbone | 1.5 ± 0.3 Å | Stability of the protein structure |

| RMSD | Ligand (heavy atoms) | 0.8 ± 0.2 Å | Stability of the ligand's binding pose |

| RMSF | Active Site Residues | < 2.0 Å | Rigidity of the binding pocket |

| RMSF | Loop Regions | > 3.0 Å | Flexibility of regions distant from the active site |

Pharmacophore Modeling and Virtual Screening for Novel Analogues

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. dergipark.org.tr Pharmacophore models can be generated based on the structure of a known active ligand like this compound (ligand-based) or from the structure of the ligand-receptor complex (structure-based). researchgate.net

For this compound, a pharmacophore model would typically include features such as:

A hydrogen bond acceptor (the carbonyl oxygen).

A hydrogen bond donor (the amide N-H).

A positive ionizable feature (the piperidine nitrogen).

One or more hydrophobic regions (the propyl group and the piperidine ring). nih.gov

Once a validated pharmacophore model is developed, it can be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophoric features. dergipark.org.trresearchgate.net This process, known as virtual screening, allows for the rapid identification of diverse chemical scaffolds that are likely to have the desired biological activity, thus accelerating the discovery of new lead compounds. arabjchem.org The hits from virtual screening are then typically subjected to molecular docking and further experimental validation.

Table 4: Key Pharmacophoric Features for this compound This table outlines the essential molecular features for creating a pharmacophore model.

| Feature Type | Chemical Moiety | Role in Binding |

| Hydrogen Bond Acceptor | Carboxamide Carbonyl Oxygen | Forms H-bonds with donor residues |

| Hydrogen Bond Donor | Carboxamide Amide N-H | Forms H-bonds with acceptor residues |

| Positive Ionizable | Piperidine Nitrogen | Forms ionic bonds or H-bonds |

| Hydrophobic | Propyl Group | Engages in van der Waals interactions |

| Hydrophobic | Piperidine Ring | Occupies hydrophobic pockets |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.net To develop a QSAR model for analogues of this compound, a dataset of structurally related compounds with experimentally measured activities (e.g., IC50 or Ki values) is required.

Various molecular descriptors, which quantify different aspects of a molecule's structure (e.g., steric, electronic, hydrophobic properties), are calculated for each compound in the series. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that predicts activity based on these descriptors. nih.gov

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. researchgate.netresearchgate.net These methods generate 3D contour maps that visualize the regions around the aligned molecules where specific properties are favorable or unfavorable for activity. For example, a CoMFA map might show a green contour in a particular region, indicating that bulky (steric) substituents are favored there, while a red contour from a CoMSIA map might indicate that electronegative groups in that area are detrimental to activity. arabjchem.orgnih.gov These models provide intuitive, visual guidance for designing more potent analogues.

The predictive power of a QSAR model is assessed through rigorous internal and external validation techniques, using statistical parameters like the cross-validated correlation coefficient (q²), the non-cross-validated correlation coefficient (r²), and the predictive r² (r²_pred). arabjchem.orgnih.govresearchgate.net

Table 5: Typical Statistical Validation Parameters for a 3D-QSAR Model This table presents common statistical metrics used to validate the robustness and predictive power of QSAR models, based on literature examples.

| Parameter | Description | Acceptable Value |

| q² (Cross-validated r²) | Internal predictive ability (LOO) | > 0.5 |

| r² (Non-cross-validated r²) | Goodness of fit of the model | > 0.6 |

| r²_pred (External validation r²) | Predictive power on an external test set | > 0.5 |

| F-statistic | Statistical significance of the model | High value |

| SEE (Standard Error of Estimate) | Absolute measure of quality of fit | Low value |

Advanced Bioanalytical Methodologies in Research

Chromatographic Methods for Quantification in Biological Matrices (in vitro and animal samples)

To accurately determine the concentration of (3R)-N-Propyl-3-piperidinecarboxamide HCl in biological samples such as plasma, serum, and tissue homogenates, as well as in in vitro assay systems, chromatographic methods are the gold standard. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is a commonly employed technique.

A typical method would involve a reversed-phase HPLC system. The choice of a C18 column is common for compounds of this nature, providing a non-polar stationary phase that interacts with the compound. google.com The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent like acetonitrile or methanol. google.comnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, would likely be used to ensure the efficient separation of the parent compound from endogenous matrix components and potential metabolites.

For detection, ultraviolet (UV) spectroscopy can be utilized if the compound possesses a suitable chromophore. google.com However, for higher sensitivity and selectivity, mass spectrometry (MS) detection is preferred. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique that offers low detection limits and high specificity, making it ideal for quantifying drugs in complex biological matrices.

Interactive Data Table: Representative HPLC-MS/MS Parameters for Quantification

| Parameter | Value |

| Chromatographic Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| MS Detection | Positive Ion Electrospray |

| MS/MS Transition | (Calculated for Parent -> Fragment) |

| Retention Time | (Hypothetical) 3.5 min |

Mass Spectrometry-Based Approaches for Metabolite Identification (in vitro and animal studies)

Understanding the metabolic fate of this compound is a critical aspect of its preclinical development. In vitro studies using liver microsomes or hepatocytes, as well as in vivo studies in animal models, are conducted to identify potential metabolites. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography, is the primary tool for this purpose.

The general strategy involves incubating the parent compound with the biological system (e.g., liver microsomes) and then analyzing the resulting mixture by LC-HRMS. By comparing the mass spectra of samples with and without the compound, potential metabolites can be identified by their unique mass-to-charge ratios (m/z). The high mass accuracy of instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers allows for the determination of the elemental composition of the metabolites.

Common metabolic pathways for N-alkyl piperidine (B6355638) compounds include:

Oxidation: Addition of an oxygen atom (+16 Da), which can occur on the piperidine ring, the propyl chain, or the carboxamide moiety.

Hydroxylation: A specific type of oxidation resulting in the addition of a hydroxyl group.

N-dealkylation: Removal of the propyl group (-42 Da).

Glucuronidation: Conjugation with glucuronic acid (+176 Da) to increase water solubility and facilitate excretion.

Interactive Data Table: Potential Metabolites of this compound

| Metabolite | Biotransformation | Mass Shift (Da) |

| M1 | Monohydroxylation | +16 |

| M2 | Dihydroxylation | +32 |

| M3 | N-dealkylation | -42 |

| M4 | Glucuronide Conjugate | +176 |

| M5 | Oxidative deamination | -43 |

Immunoassays and Cell-Based Assays for Biological Activity Profiling

To elucidate the pharmacological effects of this compound, a variety of in vitro assays are employed. These can range from target-based assays to phenotypic screens.

Immunoassays , such as Enzyme-Linked Immunosorbent Assays (ELISAs), can be used to quantify the downstream effects of the compound on cellular signaling pathways. For instance, if the compound is hypothesized to modulate the production of a specific cytokine, an ELISA could be used to measure the concentration of that cytokine in cell culture supernatants.

Cell-based assays are fundamental for understanding the compound's activity in a biological context. These can include:

Enzyme Inhibition Assays: If the compound is designed to inhibit a particular enzyme, its potency (often expressed as the IC50 value) can be determined using a purified enzyme assay. For some piperidine-3-carboxamide derivatives, inhibitory activities against enzymes like cathepsin K have been evaluated. mdpi.comresearchgate.net

Receptor Binding Assays: To determine if the compound interacts with specific receptors, competitive binding assays using radiolabeled ligands can be performed.

Cell Proliferation/Viability Assays: To assess potential cytotoxic or anti-proliferative effects, various assays (e.g., MTT, CellTiter-Glo) can be conducted on different cell lines. For example, some N-arylpiperidine-3-carboxamide derivatives have been evaluated for their anti-melanoma activities. nih.govacs.org

Functional Assays: These assays measure a physiological or biochemical response in cells following treatment with the compound. This could include measuring changes in intracellular calcium levels, gene expression, or protein phosphorylation.

Interactive Data Table: Representative Biological Activity Profile

| Assay Type | Target/Cell Line | Endpoint | Example Result (IC50/EC50) |

| Enzyme Inhibition | Cathepsin K | Enzymatic Activity | 0.08 µM mdpi.comresearchgate.net |

| Anti-proliferative | A375 Melanoma Cells | Cell Viability | 0.03 µM nih.gov |

| Phenotypic Screen | A375 Melanoma Cells | Senescence Induction | 0.04 µM nih.gov |

| Antimalarial Activity | P. falciparum | Parasite Growth | 0.14 µM nih.gov |

Future Research Directions for 3r N Propyl 3 Piperidinecarboxamide Hcl

Exploration of Novel Biological Targets and Therapeutic Areas

The N-propyl-3-piperidinecarboxamide core suggests the potential for interaction with a variety of biological targets. Research into structurally related piperidine (B6355638) carboxamide derivatives has revealed a range of biological activities, providing a logical starting point for the investigation of (3R)-N-Propyl-3-piperidinecarboxamide HCl.

Future research could initially focus on screening the compound against target families where other piperidine carboxamides have shown activity. For instance, various derivatives have been investigated as multi-target antipsychotics with affinities for dopamine (B1211576) (D2) and serotonin (B10506) (5-HT1A, 5-HT2A) receptors. nih.gov Another study identified piperidine carboxamide derivatives as potent calpain inhibitors, which showed anticonvulsive properties in preclinical models. nih.gov Furthermore, novel piperidine-3-carboxamide derivatives have been synthesized and evaluated as inhibitors of cathepsin K for the potential treatment of osteoporosis. mdpi.com

A summary of biological targets and therapeutic areas for related piperidine derivatives is presented in Table 1.

Table 1: Investigated Biological Targets and Potential Therapeutic Areas for Piperidine Carboxamide Derivatives

| Biological Target | Potential Therapeutic Area | Reference |

|---|---|---|

| Dopamine and Serotonin Receptors | Antipsychotics | nih.gov |

| Calpain | Anticonvulsants | nih.gov |

| Cathepsin K | Osteoporosis | mdpi.com |

| Acetylcholine-Binding Protein (AChBP) | Alzheimer's Disease, Neuropathic Pain | nih.gov |

Design and Synthesis of Advanced Analogues with Enhanced Selectivity and Potency

Should initial screening reveal a promising biological activity for this compound, the next logical step would be the design and synthesis of advanced analogues to enhance its selectivity and potency. The chiral nature of the parent compound, with its defined stereochemistry at the 3-position of the piperidine ring, is a critical feature that can significantly influence biological activity. researchgate.net

The synthesis of chiral 3-substituted piperidines has been a significant challenge in organic chemistry. dicp.ac.cnacs.org However, recent advances have provided several effective methods. These include rhodium-catalyzed reductive transamination of pyridinium (B92312) salts and cross-coupling approaches using arylboronic acids. dicp.ac.cnacs.org A modular, two-stage process combining biocatalytic carbon-hydrogen oxidation and radical cross-coupling has also been developed to simplify the synthesis of complex piperidines. news-medical.net These advanced synthetic strategies could be employed to generate a library of analogues of this compound for structure-activity relationship (SAR) studies.

Table 2: Modern Synthetic Methods for Chiral Piperidine Derivatives

| Synthetic Method | Key Features | Reference |

|---|---|---|

| Rhodium-Catalyzed Reductive Transamination | Uses simple pyridinium salts, excellent stereoselectivity. | dicp.ac.cn |

| Asymmetric Cross-Coupling | Couples pyridine (B92270) and sp2-hybridized boronic acids. | acs.org |

| Biocatalytic C-H Oxidation and Radical Cross-Coupling | Modular, cost-effective, and simplifies complex piperidine synthesis. | news-medical.net |

Application of Artificial Intelligence and Machine Learning in Compound Discovery

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To gain a deeper understanding of the mechanism of action of this compound and its most promising analogues, the integration of multi-omics data will be crucial. This approach combines data from genomics, transcriptomics, proteomics, and metabolomics to provide a holistic view of the biological effects of a compound. youtube.comnih.gov

For example, if an analogue shows potent activity against a specific cancer cell line, multi-omics analysis could help to identify the specific cellular pathways that are perturbed by the compound. This can reveal the primary target and any off-target effects, providing a more complete picture of its mechanism of action. nih.gov This comprehensive understanding is invaluable for predicting both efficacy and potential toxicity, and for identifying patient populations that are most likely to respond to the potential new therapeutic. The use of multi-omics can also help in identifying novel biomarkers to monitor drug response. youtube.com

Addressing Research Gaps and Emerging Challenges in Piperidinecarboxamide Chemistry

The future development of this compound and its analogues will also require addressing existing research gaps and overcoming challenges in piperidinecarboxamide chemistry. A primary challenge is the development of highly efficient and stereoselective synthetic methods for producing complex chiral piperidines. news-medical.netresearchgate.net While significant progress has been made, further innovation is needed to facilitate the rapid and cost-effective synthesis of diverse libraries of analogues. news-medical.net

Another challenge is the optimization of drug-like properties, such as solubility, metabolic stability, and bioavailability. enamine.net The piperidine scaffold can be modified to improve these properties, for instance, through the creation of spirocyclic or fused bicyclic analogues. enamine.net Overcoming drug resistance is another major hurdle in medicinal chemistry, and the design of novel piperidinecarboxamides with new mechanisms of action will be essential to address this challenge.

Finally, a comprehensive analysis of the structure-activity relationships of a broad range of piperidinecarboxamide derivatives is needed to better predict their biological activities and guide the design of future therapeutic agents.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for (3R)-N-Propyl-3-piperidinecarboxamide HCl, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves coupling reagents like HBTU or EDC·HCl with HOBt for amide bond formation. For example, analogous compounds were synthesized by reacting Boc-protected intermediates with propylamine derivatives in dichloromethane or acetonitrile, followed by deprotection with trifluoroacetic acid (TFA) . Optimization includes monitoring reaction progress via TLC/HPLC, controlling stoichiometry (1.2–1.5 equivalents of coupling reagent), and maintaining inert conditions (argon/nitrogen) to minimize side reactions. Post-synthesis purification via flash chromatography (silica gel, methanol/dichloromethane gradients) or recrystallization improves yield .

Q. How should researchers validate the purity and stereochemical integrity of this compound?

- Methodological Answer :

- Purity : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 206–254 nm. A purity threshold of ≥95% is recommended for pharmacological studies .

- Chirality : Chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry confirms the (3R) configuration. Cross-validate with H-NMR to assess diastereomeric impurities (e.g., integration of methylene protons adjacent to the chiral center) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and synthesis .

- Storage : Store at +4°C in airtight, light-resistant containers with desiccant to prevent hydrolysis. Contradictory evidence suggests room temperature may suffice for short-term storage, but stability studies should precede large-scale storage .

- Disposal : Follow federal/local regulations for amine-containing compounds. Neutralize with dilute HCl before incineration .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility and stability data for this compound?

- Methodological Answer :

- Solubility : Conduct parallel experiments in polar solvents (e.g., DMSO, ethanol) using gravimetric analysis. Note discrepancies may arise from hygroscopicity or polymorphic forms .

- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring can identify degradation products (e.g., hydrolysis of the amide bond). Adjust storage conditions based on observed degradation pathways .

Q. What strategies are effective in studying the compound’s interaction with biological targets (e.g., receptors or enzymes)?

- Methodological Answer :

- In Silico Docking : Use Schrödinger Suite or AutoDock Vina to model binding to targets like sigma receptors. Validate with site-directed mutagenesis .

- In Vitro Assays : Radioligand binding assays (e.g., H-labeled ligands) or fluorescence polarization. Include negative controls (e.g., enantiomers) to assess stereospecificity .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Adjust incubation pH to 7.4 and monitor CYP450 inhibition .

Q. How can chiral impurities in this compound impact bioactivity, and what analytical methods detect them?

- Methodological Answer :

- Impact : Even 1% (3S)-enantiomer can reduce target affinity by >50% in chiral-sensitive systems (e.g., opioid receptors). Test enantiomeric mixtures in dose-response assays .

- Detection : Chiral SFC (supercritical fluid chromatography) with polysaccharide-based columns (e.g., Chiralcel OD-H). Set detection limits to 0.1% via signal-to-noise ratios .

Q. What computational models predict the pharmacokinetic profile of this compound?

- Methodological Answer :

- ADME Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (optimal range: 1–3), BBB permeability, and CYP450 interactions. Cross-validate with experimental Caco-2 permeability assays .

- Physiologically Based Pharmacokinetic (PBPK) Modeling : GastroPlus or PK-Sim models integrate solubility, protein binding, and organ blood flow data to predict plasma concentration-time profiles .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data?

- Methodological Answer :

- Melting Point Variability : Use differential scanning calorimetry (DSC) at 5°C/min under nitrogen. Polymorphism or hydrate formation may explain differences (e.g., 175–177°C vs. 170–173°C) .

- Spectral Data : Replicate H-NMR (500 MHz, DMSO-d6) and compare coupling constants (e.g., J = 6.78 Hz for pyridine protons). Contradictions may arise from solvent or pH effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。